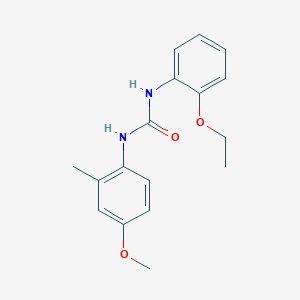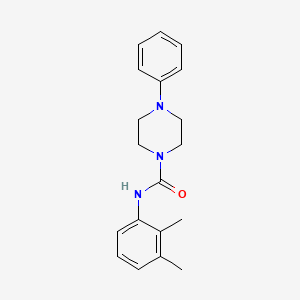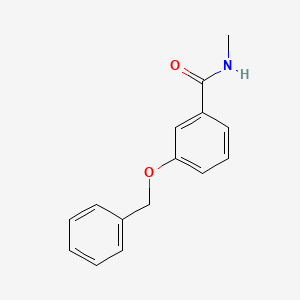
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as EPM-2750, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapy for cancer patients.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding, stabilization, and function of many oncogenic proteins. By inhibiting Hsp90, this compound disrupts the function of these oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development and progression of many diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to assess the safety and efficacy of this compound in humans and to determine its potential as a cancer therapy.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves several steps, including the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl chloride to form N-(2-ethoxyphenyl)-4-methoxy-2-methylbenzamide. This intermediate is then treated with phosgene and ammonia to produce this compound. The overall yield of this synthesis method is approximately 20%, and the purity of the final product is greater than 95%.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in vivo. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-16-8-6-5-7-15(16)19-17(20)18-14-10-9-13(21-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGIGFRQRQEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid](/img/structure/B5466616.png)

![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5466627.png)
![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)

![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5466641.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5466646.png)

![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)